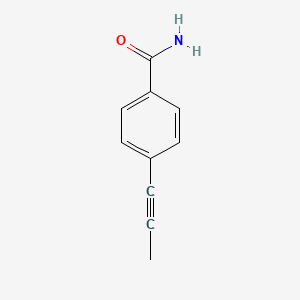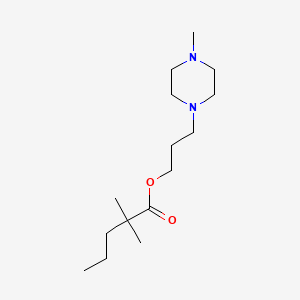
3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a piperazine ring substituted with a methyl group and a propyl ester of 2,2-dimethylpentanoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate typically involves the esterification of 2,2-dimethylpentanoic acid with 3-(4-methylpiperazin-1-yl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways. The ester group may undergo hydrolysis, releasing the active piperazine derivative, which can then exert its effects on the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-(4-Methylpiperazin-1-yl)aniline
Uniqueness
3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate is unique due to its specific ester linkage and the presence of the 2,2-dimethylpentanoate moiety. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
32041-69-3 |
|---|---|
Fórmula molecular |
C15H30N2O2 |
Peso molecular |
270.41 g/mol |
Nombre IUPAC |
3-(4-methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate |
InChI |
InChI=1S/C15H30N2O2/c1-5-7-15(2,3)14(18)19-13-6-8-17-11-9-16(4)10-12-17/h5-13H2,1-4H3 |
Clave InChI |
GXPVODYJUKTVEI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)C(=O)OCCCN1CCN(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


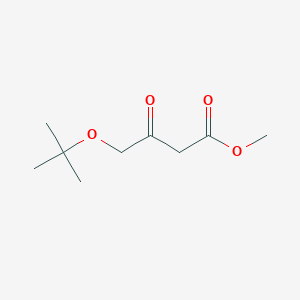
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)
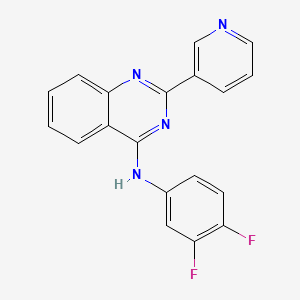

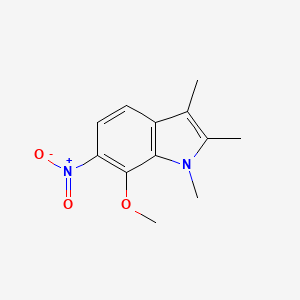
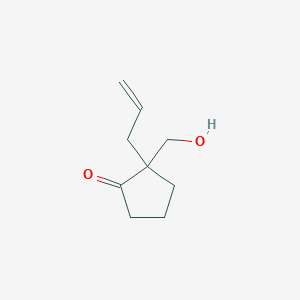
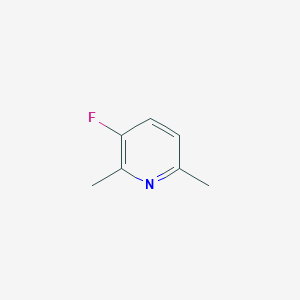
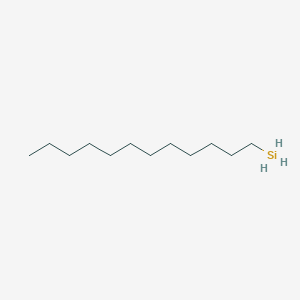
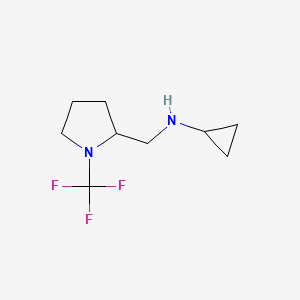
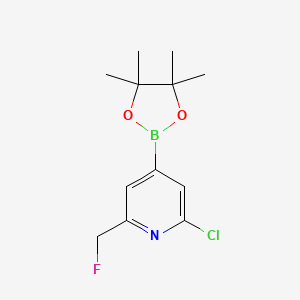
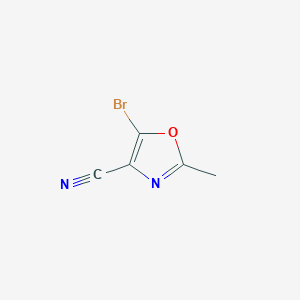
![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)
